![molecular formula C19H19FN4O2 B6427848 2-(2-fluorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide CAS No. 2034463-21-1](/img/structure/B6427848.png)
2-(2-fluorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide
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Overview
Description
2-(2-fluorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide is a useful research compound. Its molecular formula is C19H19FN4O2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.14920402 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to targetNicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging .
Mode of Action
Compounds with similar structures have been reported to activate nampt . This activation could potentially increase the production of NAD+, a crucial coenzyme in cellular metabolism and energy production .
Biochemical Pathways
The activation of NAMPT affects the NAD+ salvage pathway . NAD+ is a key player in various biochemical pathways, including those involved in energy metabolism, DNA repair, cell survival, and aging .
Pharmacokinetics
Similar compounds have been reported to have issues with cyp direct inhibition (di), which was resolved through modulation of lipophilicity .
Result of Action
The activation of NAMPT by this compound could potentially lead to an increase in the production of NAD+. This could have various effects at the molecular and cellular levels, given the role of NAD+ in numerous biological processes .
Biological Activity
The compound 2-(2-fluorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide , also known by its CAS number 2034463-21-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C19H19FN4O2, with a molecular weight of approximately 354.4 g/mol. The structural characteristics include:
- Fluorophenoxy group : Contributes to lipophilicity and receptor binding.
- Pyrazolyl-pyridine moiety : Implicated in various biological activities.
Table 1: Basic Properties
Property | Value |
---|---|
CAS Number | 2034463-21-1 |
Molecular Formula | C19H19FN4O2 |
Molecular Weight | 354.4 g/mol |
Density | Not Available |
Melting Point | Not Available |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including:
- Receptors : The compound may act on various receptors involved in signaling pathways related to inflammation, cancer, and metabolic disorders.
- Enzymatic Inhibition : It may inhibit enzymes that are crucial for cellular processes, impacting pathways such as apoptosis and cell proliferation.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Anticancer Activity : Preliminary studies suggest potential efficacy in inhibiting cancer cell growth, particularly through modulation of key signaling pathways.
- Anti-inflammatory Properties : The compound may reduce inflammatory responses, making it a candidate for treating conditions like arthritis.
- Metabolic Regulation : There is emerging evidence suggesting its role in regulating metabolic pathways, potentially aiding in the management of diabetes.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Study 1: Anticancer Efficacy
In a study focused on pyrazole derivatives, compounds similar to this compound demonstrated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to apoptosis induction in cancer cells .
Study 2: Anti-inflammatory Effects
Another investigation highlighted the anti-inflammatory properties of related compounds, where treatment with these derivatives led to decreased levels of pro-inflammatory cytokines in animal models .
Study 3: Metabolic Activity
Research on dihydropyrano derivatives indicated their potential as PPARγ agonists, which are crucial for glucose metabolism regulation. This suggests that similar compounds might enhance insulin sensitivity .
Scientific Research Applications
Pharmacological Potential
The compound is being investigated for its role as a potential drug candidate. Its structure indicates that it may interact with various biological targets, particularly in the realm of cancer therapy and neuropharmacology.
Case Study: Antineoplastic Activity
Research has shown that compounds with similar pyrazole and pyridine moieties exhibit antineoplastic properties. For instance, studies on related compounds have demonstrated their ability to inhibit specific tyrosine kinases involved in tumor progression, suggesting that 2-(2-fluorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide could also possess similar activities .
Inhibition of Enzymatic Activity
Another area of application is the inhibition of enzymes that play critical roles in disease pathways. The presence of the pyrazole ring in the compound is indicative of potential inhibitory effects on enzymes like cyclooxygenases or phosphodiesterases, which are often targets in inflammatory diseases.
Research Findings
A study focusing on pyrazole derivatives found that modifications to the structure significantly enhanced their inhibitory activity against specific enzymes . This suggests that further exploration of this compound may yield promising results in enzyme inhibition assays.
Neuropharmacological Applications
Given its structural similarity to known neuroactive compounds, this molecule may also be explored for neuropharmacological applications. Compounds with similar frameworks have been shown to affect neurotransmitter systems, potentially leading to treatments for neurological disorders.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-13(26-18-6-4-3-5-16(18)20)19(25)22-11-14-9-15(12-21-10-14)17-7-8-23-24(17)2/h3-10,12-13H,11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLLCHBGIAEXKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CN=C1)C2=CC=NN2C)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.